molecular formula C24H26N4O B2724934 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2108961-62-0

3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2724934
CAS No.: 2108961-62-0
M. Wt: 386.499
InChI Key: WNJREEFHAMQOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a synthetic hybrid compound designed for pharmaceutical and chemical research, integrating a tropane alkaloid scaffold with a 1,2,3-triazole ring. This combination creates a versatile molecular framework for investigating new biologically active compounds. The 8-azabicyclo[3.2.1]octane (tropane) core is a structure of high significance in medicinal chemistry, historically associated with neuromodulatory activity and found in compounds that interact with the central nervous system . The 1,2,3-triazole moiety is not merely a stable linker but a critical pharmacophore in its own right, known to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . The strategic inclusion of the 1,2,3-triazole ring, often accessible via reliable "click chemistry" routes like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhances the potential of this compound to be developed as a core structure for constructing diverse chemical libraries . The diphenylpropanone segment further increases the molecular complexity and steric bulk, which can be exploited to probe specific binding pockets in proteins or enzymes. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel ligands for central nervous system (CNS) targets or as a scaffold for creating kinase inhibitors, given the documented activity of 1,2,3-triazole derivatives against enzymes like Src kinase . Its defined stereochemistry and multifunctional architecture also make it a candidate for studies in molecular recognition and enantioselective synthesis. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c29-24(17-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-20-11-12-21(27)16-22(15-20)28-25-13-14-26-28/h1-10,13-14,20-23H,11-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJREEFHAMQOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic molecule featuring a triazole ring and a bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and anticancer activity.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase-II (CA-II) , an enzyme critical for maintaining acid-base balance in biological systems. By inhibiting CA-II, the compound can disrupt pH regulation and ion transport, which may have implications in treating conditions such as glaucoma and certain cancers .

Biological Activity

Research has indicated that the compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may possess selective cytotoxicity against various cancer cell lines. The mechanism is thought to involve the disruption of metabolic processes essential for tumor growth.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains, showing promising results in inhibiting growth through mechanisms that may involve membrane disruption or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effectiveness of this compound:

  • In Vitro Studies : A study demonstrated that derivatives similar to this compound inhibited the growth of human tumor cells with IC50 values in the micromolar range, indicating significant anticancer potential .
  • Enzyme Inhibition Assays : Compounds structurally related to this compound were shown to effectively inhibit CA-II with Ki values suggesting strong binding affinity.

Data Tables

Biological Activity Effectiveness Reference
Anticancer ActivityIC50 ~ 5 µM
CA-II InhibitionKi ~ 10 nM
Antimicrobial ActivityZone of inhibition > 15 mm

Synthetic Routes

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Triazole Ring : Achieved via Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
  • Pyrrolidine Ring Formation : Synthesized through cyclization reactions involving appropriate precursors.
  • Coupling with Diphenylpropanone : The final step involves coupling the triazole-pyrrolidine intermediate with diphenylpropanone under conditions conducive to product formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-diphenyl-1-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one with structurally related compounds, focusing on substituents, molecular properties, and functional distinctions:

Compound Name Bicyclo Substituent Aryl/Functional Groups Molecular Formula Molecular Weight Key Features Reference
This compound (Target Compound) 2H-1,2,3-triazol-2-yl 3,3-diphenylpropan-1-one C₂₈H₂₇N₅O 449.55 g/mol Rigid bicyclic core; triazole for H-bonding; diphenyl enhances lipophilicity. N/A
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) 1H-1,2,4-triazol-1-yl 4-methoxyphenylpropan-1-one C₁₉H₂₄N₄O₂ 340.42 g/mol Methoxy group improves solubility; 1,2,4-triazole alters binding orientation.
3-(4-Fluoro-3-methylphenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK65786) 1H-pyrazol-1-yl 4-fluoro-3-methylphenylpropan-1-one C₂₀H₂₄FN₃O 341.42 g/mol Fluorine and methyl groups enhance metabolic stability; pyrazole modifies π-π interactions.
Maraviroc 3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl Difluorocyclohexanecarboxamide C₂₉H₄₁F₂N₅O 513.67 g/mol Clinically approved CCR5 antagonist; triazole and fluorinated groups critical for antiviral activity.
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one (CAS 1430563-76-0) 8-methyl-3,8-diazabicyclo[3.2.1]octane 2,2-diphenyl-3-hydroxypropan-1-one C₂₂H₂₄N₂O₂ 348.44 g/mol Hydroxy group enables H-bonding; methyl on diazabicyclo alters steric hindrance.

Key Structural and Functional Insights

Triazole Isomerism :

  • The target compound’s 2H-1,2,3-triazol-2-yl group differs from BK63156’s 1H-1,2,4-triazol-1-yl in nitrogen positioning, which may affect hydrogen-bonding networks and target selectivity .
  • Maraviroc’s 4H-1,2,4-triazol-4-yl substitution demonstrates how triazole isomerism can be optimized for specific biological targets (e.g., CCR5 in HIV entry inhibition) .

BK65786’s 4-fluoro-3-methylphenyl substituent introduces electron-withdrawing and steric effects, which may enhance metabolic stability and receptor affinity .

Functional Group Additions :

  • The hydroxy group in CAS 1430563-76-0 provides a site for phosphorylation or glucuronidation, impacting pharmacokinetics .
  • Maraviroc’s difluorocyclohexanecarboxamide tail highlights the role of fluorination in improving bioavailability and target engagement .

Bicyclic Core Variations :

  • BK65786 and the target compound share the 8-azabicyclo[3.2.1]octane scaffold, but BK65786’s pyrazole substitution versus the target’s triazole alters conformational flexibility and electronic properties .
  • CAS 1430563-76-0 replaces the azabicyclo’s nitrogen with a 3,8-diazabicyclo system, introducing an additional basic site for salt formation or ionic interactions .

Preparation Methods

Starting Material Selection

The synthesis of the 8-azabicyclo[3.2.1]octane core typically begins with commercially available precursors that can be elaborated into the bicyclic structure. Based on synthetic approaches for similar compounds, several routes can be considered.

Via Tropinone Derivatives

One established method involves the use of tropinone or its derivatives as starting materials:

  • Reduction of the ketone functionality in tropinone to obtain tropine
  • Functionalization at position 3 through selective bromination or hydroxylation
  • Protection of the nitrogen at position 8 with suitable protecting groups (e.g., benzyl, Boc)

This approach leverages the natural bicyclic architecture of tropane alkaloids and allows for selective modifications at specific positions.

Via Cycloaddition Reactions

An alternative synthetic pathway involves the construction of the bicyclic system through cycloaddition reactions:

  • Preparation of appropriately substituted pyrrole or pyrrolidine derivatives
  • Intramolecular cycloaddition to form the bicyclic structure
  • Subsequent functionalization to introduce required substituents

Attachment of the 3,3-Diphenylpropan-1-one Group

Acylation of the Azabicyclic Nitrogen

The most direct method for introducing the 3,3-diphenylpropan-1-one fragment involves acylation of the nitrogen at position 8:

  • Preparation of 3,3-diphenylpropanoyl chloride from the corresponding carboxylic acid
  • Reaction with the 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane under basic conditions
  • Formation of the desired amide linkage

This approach typically provides good yields but requires protection/deprotection strategies if performed before introducing the triazole moiety.

Via Weinreb Amide Intermediates

An alternative method involves the use of Weinreb amide chemistry:

  • Preparation of N-methoxy-N-methyl-3,3-diphenylpropanamide (Weinreb amide)
  • Reaction with the 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane under nucleophilic conditions
  • Formation of the desired ketone linkage

This method offers advantages in terms of chemoselectivity and can be performed under milder conditions.

Direct Coupling Methods

More recent methodologies involve direct coupling reactions:

  • Preparation of 3,3-diphenylpropanoic acid or suitable derivatives
  • Coupling with the 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane using modern coupling reagents (e.g., HATU, EDC/HOBt)
  • Formation of the desired amide linkage under mild conditions

This approach typically provides high yields and compatibility with sensitive functional groups.

Comprehensive Synthetic Routes

Linear Synthetic Approach

A linear synthetic strategy for preparing this compound involves the sequential introduction of functional groups:

  • Preparation and functionalization of the 8-azabicyclo[3.2.1]octane core
  • Introduction of the 2H-1,2,3-triazole moiety at position 3
  • Installation of the 3,3-diphenylpropan-1-one group at position 8

This approach offers good control over each transformation but may result in lower overall yields due to the multi-step sequence.

Convergent Synthetic Approach

A more efficient strategy involves a convergent approach:

  • Parallel preparation of key fragments:
    • 3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
    • 3,3-diphenylpropanoyl chloride or equivalent activated derivative
  • Late-stage coupling of the fragments to form the target molecule

This method typically provides higher overall yields and greater efficiency for large-scale synthesis.

Optimized Synthetic Route

Based on methods reported for similar compounds, the following optimized synthetic route is proposed (Table 1):

Table 1. Optimized Synthetic Route for this compound

Step Reaction Reagents Conditions Yield (%)
1 Preparation of N-protected 3-hydroxytropane Tropinone, NaBH4 MeOH, 0°C to RT, 12h 85-90
2 Activation of 3-hydroxy group PBr3 or Tf2O DCM, -10°C to RT, 4h 75-80
3 Introduction of 1,2,3-triazole 1,2,3-triazole, CuI, K2CO3 DMF, 80°C, 24h 65-70
4 Isomerization to 2H-triazole Base-catalyzed DMF, 100°C, 8h 80-85
5 Deprotection of N-8 Appropriate conditions for protecting group - 85-90
6 Acylation with 3,3-diphenylpropanoyl chloride Et3N or DIPEA DCM, 0°C to RT, 6h 75-80
7 Purification Column chromatography Silica gel, appropriate solvent system 95-98

Overall yield: 25-30%

Alternative Methodologies

Solid-Phase Synthesis

For research purposes requiring small quantities of the target compound, solid-phase synthesis offers advantages:

  • Attachment of the 8-azabicyclo[3.2.1]octane core to a suitable resin
  • Sequential functionalization with the triazole and diphenylpropan-1-one groups
  • Cleavage from the resin to obtain the target compound

This approach facilitates purification between steps but is less suitable for large-scale preparation.

One-Pot Procedures

Recent methodologies aim to minimize isolation of intermediates through one-pot procedures:

  • Combining multiple transformations in a single reaction vessel
  • Careful selection of reagents and conditions to ensure compatibility
  • Reduction in overall synthesis time and solvent consumption

These approaches offer potential advantages for industrial-scale synthesis but typically require extensive optimization.

Enzymatic Methods

Emerging biocatalytic approaches may provide alternative methods for preparing specific intermediates:

  • Use of engineered enzymes for selective functionalization
  • Application of whole-cell biocatalysis for specific transformations
  • Potential improvements in stereoselectivity and environmental impact

These methods represent cutting-edge approaches but are currently less developed for complex structures like the target compound.

Purification and Characterization

Purification Methods

Effective purification of this compound can be achieved through:

  • Column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)
  • Recrystallization from suitable solvents (e.g., ethanol/water, ethyl acetate/hexane)
  • Preparative HPLC for final purification and isomer separation if necessary

The choice of purification method depends on the scale of synthesis and the specific impurity profile.

Characterization Techniques

Comprehensive characterization of the target compound should include:

  • NMR spectroscopy (1H, 13C, 2D techniques)
  • Mass spectrometry (HRMS, MS/MS fragmentation pattern)
  • IR spectroscopy
  • Elemental analysis
  • Single-crystal X-ray diffraction (if crystalline form is obtained)

These techniques provide unambiguous confirmation of the structural features and purity of the synthesized compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.